Sulfide, bis(dihydroxyphenyl)
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Overview
Description
Sulfide, bis(dihydroxyphenyl): , also known as bis(4-hydroxyphenyl)sulfide, is an organic compound with the molecular formula C₁₂H₁₀O₂S. This compound is characterized by the presence of two hydroxyphenyl groups connected by a sulfur atom. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Phenol with Sulfur Chloride: One common method for synthesizing bis(4-hydroxyphenyl)sulfide involves the reaction of phenol with sulfur chloride.
Oxidative Coupling: Another method involves the oxidative coupling of thiophenol derivatives.
Industrial Production Methods: Industrial production of bis(4-hydroxyphenyl)sulfide often involves large-scale reactions using phenol and sulfur chloride. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-hydroxyphenyl)sulfide can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form sulfonium salts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Nucleophiles: Alkyl halides, thiolates.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfonium Salts: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Bis(4-hydroxyphenyl)sulfide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Antioxidant Research: This compound has been studied for its potential antioxidant properties, which could have implications in preventing oxidative stress-related diseases.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of bis(4-hydroxyphenyl)sulfide involves its ability to undergo oxidation and substitution reactions. In biological systems, it may interact with cellular components to exert antioxidant effects, potentially by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Bis(4-hydroxyphenyl)disulfide: Similar structure but contains a disulfide bond instead of a single sulfur atom.
4,4’-Thiodiphenol: Another compound with a similar structure but different functional groups.
Properties
CAS No. |
52578-56-0 |
---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
5-(3,5-dihydroxyphenyl)sulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C12H10O4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6,13-16H |
InChI Key |
SQOKGOOYYFKAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)SC2=CC(=CC(=C2)O)O)O |
Origin of Product |
United States |
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